molecular formula C34H33Br2N5O5S2 B11109863 2-[(E)-{(2Z)-[{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(phenyl)methylidene]hydrazinylidene}methyl]-4,6-dibromophenol

2-[(E)-{(2Z)-[{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(phenyl)methylidene]hydrazinylidene}methyl]-4,6-dibromophenol

Cat. No.: B11109863
M. Wt: 815.6 g/mol
InChI Key: WUIFFMMVFGXPGE-HHNBDYBJSA-N
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Description

2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[331]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DIBROMOPHENOL is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[3.3.1]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DIBROMOPHENOL typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]nonane, followed by its reaction with phenylmethylidene hydrazine under specific conditions to form the hydrazono intermediate. This intermediate is then reacted with 4,6-dibromophenol to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[3.3.1]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DIBROMOPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenol compounds.

Scientific Research Applications

2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[3.3.1]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DIBROMOPHENOL has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[3.3.1]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DIBROMOPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[3.3.1]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DICHLOROPHENOL
  • 2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[3.3.1]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DIFLUOROPHENOL

Uniqueness

The uniqueness of 2-{[(E)-2-((Z)-1-{3,7-BIS[(4-METHYLPHENYL)SULFONYL]-1,3,7-TRIAZABICYCLO[331]NON-5-YL}-1-PHENYLMETHYLIDENE)HYDRAZONO]METHYL}-4,6-DIBROMOPHENOL lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C34H33Br2N5O5S2

Molecular Weight

815.6 g/mol

IUPAC Name

2-[(E)-[(Z)-[[3,7-bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-phenylmethylidene]hydrazinylidene]methyl]-4,6-dibromophenol

InChI

InChI=1S/C34H33Br2N5O5S2/c1-24-8-12-29(13-9-24)47(43,44)40-20-34(19-39(22-40)23-41(21-34)48(45,46)30-14-10-25(2)11-15-30)33(26-6-4-3-5-7-26)38-37-18-27-16-28(35)17-31(36)32(27)42/h3-18,42H,19-23H2,1-2H3/b37-18+,38-33-

InChI Key

WUIFFMMVFGXPGE-HHNBDYBJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C)/C(=N\N=C\C5=C(C(=CC(=C5)Br)Br)O)/C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C(=NN=CC5=C(C(=CC(=C5)Br)Br)O)C6=CC=CC=C6

Origin of Product

United States

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